4-Cyclopentyl-2-methyloxazol-5(4H)-one
Description
4-Cyclopentyl-2-methyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazol-5(4H)-one family. Its structure features a cyclopentyl group at the 4-position and a methyl group at the 2-position of the oxazolone ring.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2/c1-6-10-8(9(11)12-6)7-4-2-3-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
YFDOJXURKYNQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopentanone with an appropriate amine and a carboxylic acid derivative under dehydrating conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-Cyclopentyl-2-methyloxazol-5(4H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural similarity to other bioactive oxazole derivatives.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-methyloxazol-5(4H)-one would depend on its specific interactions with molecular targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents on the oxazolone ring significantly influence physicochemical properties. A comparative analysis is provided below:
*Calculated based on molecular formula.
Key Observations :
- Methoxy or hydroxy groups (e.g., 3,4-dimethoxybenzylidene) introduce polarity and may confer fluorescence or antioxidant activity .
- The cyclopentyl group in the target compound likely reduces polarity compared to aromatic analogs, which could influence solubility and bioavailability.
Antioxidant Activity
- 4-Benzylidene-2-phenyl derivatives (E1-E10) : Compounds E6 and E8 showed 45% and 57% inhibition of lipid peroxidation (LP), respectively, while others paradoxically enhanced LP .
The cyclopentyl-methyl analog’s antioxidant activity remains unexplored but could differ due to the absence of aromatic or hydroxyl groups.
Fluorescence and Photophysical Properties
- Isoxazol-5(4H)-ones with electron-donating groups : Demonstrated fluorescence, suggesting applications in bioimaging .
- 3,4-Dimethoxybenzylidene derivatives : Likely fluorescent due to extended conjugation .
The target compound’s aliphatic substituents may limit fluorescence compared to aromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
